20-Carboxymethylprednisolone
Overview
Description
20-Carboxymethylprednisolone is a synthetic glucocorticoid derived from methylprednisolone. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is a part of the corticosteroid family, which is known for its role in regulating various physiological processes, including metabolism and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-Carboxymethylprednisolone typically involves the microbial transformation of prednisolone. One common method is the hydroxylation of prednisolone at the 20 position using Streptomyces roseochromogenes TS79 . The reaction conditions include dissolving prednisolone in dimethyl sulfoxide (DMSO) and incubating with the microbial culture for 24 hours. The conversion rate can reach up to 95.1% under optimized conditions .
Industrial Production Methods
Industrial production of corticosteroids, including this compound, often starts with sapogenins such as diosgenin. The process involves a combination of chemical and biotechnological steps, including hydroxylation and dehydrogenation . These methods have been refined over the years to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
20-Carboxymethylprednisolone undergoes various chemical reactions, including:
Oxidation: Conversion to 20β-hydroxy prednisolone.
Reduction: Reduction of prednisone acetate to prednisolone using KBH4 and NaNO2.
Substitution: Various substitution reactions can modify the functional groups on the steroid backbone.
Common Reagents and Conditions
Oxidation: Streptomyces roseochromogenes TS79 in DMSO.
Reduction: KBH4 and NaNO2.
Major Products
20β-Hydroxy prednisolone: Formed through microbial hydroxylation.
Prednisolone: Formed through reduction of prednisone acetate.
Scientific Research Applications
20-Carboxymethylprednisolone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other corticosteroids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceutical ingredients and precursors.
Mechanism of Action
20-Carboxymethylprednisolone exerts its effects by binding to glucocorticoid receptors, leading to changes in gene expression. This binding results in the activation or repression of various proteins, including cytokines, chemokines, and inflammatory enzymes . The compound’s anti-inflammatory and immunosuppressive effects are mediated through these genomic mechanisms .
Comparison with Similar Compounds
Similar Compounds
Methylprednisolone: A synthetic glucocorticoid with similar anti-inflammatory properties.
Prednisolone: Another glucocorticoid used for its anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects.
Uniqueness
20-Carboxymethylprednisolone is unique due to its specific hydroxylation at the 20 position, which can enhance its bioactivity and reduce side effects compared to other glucocorticoids . This modification allows for more targeted therapeutic applications and improved pharmacokinetic properties.
Properties
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-11-8-13-14-4-5-15(19(24)25)21(14,3)10-17(23)18(13)20(2)7-6-12(22)9-16(11)20/h6-7,9,11,13-15,17-18,23H,4-5,8,10H2,1-3H3,(H,24,25)/t11-,13-,14-,15+,17-,18+,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBRKPUEHFORFL-RSORPYMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229019-44-7 | |
Record name | 11beta-Hydroxy-6alpha-methyl-3-oxoandrosta-1,4-diene-17beta-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229019447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11.BETA.-HYDROXY-6.ALPHA.-METHYL-3-OXOANDROSTA-1,4-DIENE-17.BETA.-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3082IBD9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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